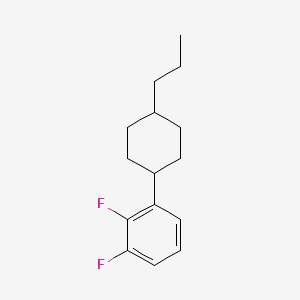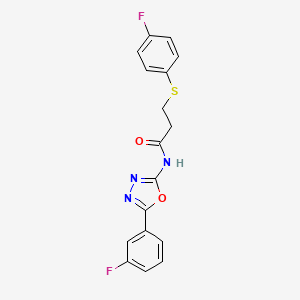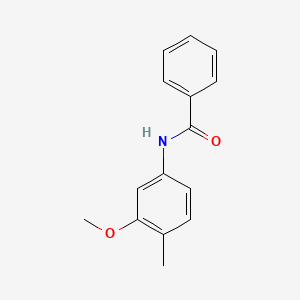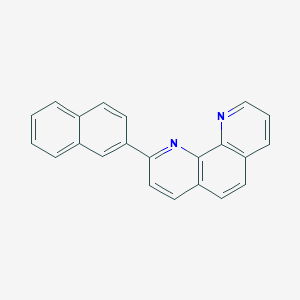
2-(Naphthalen-2-yl)-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-2-yl)-1,10-phenanthroline is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a naphthalene ring fused to a phenanthroline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)-1,10-phenanthroline typically involves the condensation of 2-naphthol with 1,10-phenanthroline under specific reaction conditions. One common method includes the use of a catalyst such as imidazole or isoquinoline to facilitate the Knoevenagel condensation reaction between an aldehyde and dimedone, followed by the reaction of 2-naphthol with the intermediate product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Naphthalen-2-yl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the naphthalene or phenanthroline rings can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of functionalized phenanthroline compounds.
Applications De Recherche Scientifique
2-(Naphthalen-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-2-yl)-1,10-phenanthroline involves its interaction with molecular targets such as metal ions and enzymes. The compound can chelate metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its planar structure allows it to intercalate into DNA, disrupting the replication and transcription processes .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: A well-known ligand in coordination chemistry, similar in structure but without the naphthalene moiety.
2,2’-Bipyridine: Another bidentate ligand used in metal complexation, differing in the arrangement of nitrogen atoms.
Naphthalene-2-carboxylic acid: Shares the naphthalene core but lacks the phenanthroline structure.
Uniqueness: 2-(Naphthalen-2-yl)-1,10-phenanthroline is unique due to the combination of the naphthalene and phenanthroline rings, which imparts distinct electronic and steric properties. This makes it a versatile ligand for forming stable metal complexes with unique catalytic and electronic characteristics .
Propriétés
Formule moléculaire |
C22H14N2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-naphthalen-2-yl-1,10-phenanthroline |
InChI |
InChI=1S/C22H14N2/c1-2-5-18-14-19(10-7-15(18)4-1)20-12-11-17-9-8-16-6-3-13-23-21(16)22(17)24-20/h1-14H |
Clé InChI |
PNOLOEXJLBDSAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125903.png)
![Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]-](/img/structure/B14125913.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14125921.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide](/img/structure/B14125925.png)
![N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125932.png)
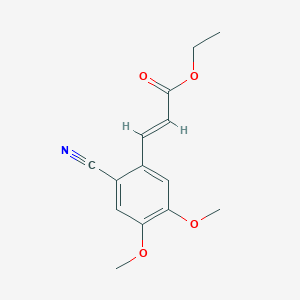
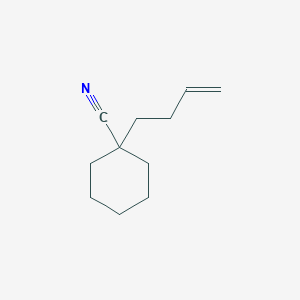

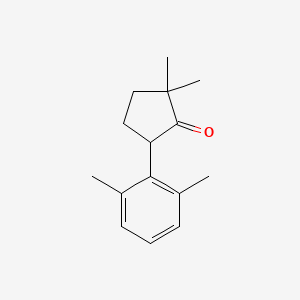
![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)
